molecular formula C18H22ClN3O2S B2699814 2-(4-Chlorophenoxy)-2-methyl-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one CAS No. 1396851-86-7

2-(4-Chlorophenoxy)-2-methyl-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one

Cat. No. B2699814
CAS RN: 1396851-86-7
M. Wt: 379.9
InChI Key: IHVYQZWTLYTWTN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-methyl-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H22ClN3O2S and its molecular weight is 379.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Research on thiadiazoles, like 1,3,4-thiadiazoles, has explored their synthesis and reactivity. Alemagna et al. (1968) studied the kinetic reactions of 2-aryl-5-chloro-1,3,4-thiadiazoles with nucleophiles, providing insights into their chemical behavior and potential for further modification (Alemagna, Bacchetti, & Beltrame, 1968). This foundational work supports the understanding of how compounds containing thiadiazole rings, like the one , might be synthesized and modified for various applications.

Anticancer Properties

The incorporation of 1,3,4-thiadiazole and piperidine units into compounds has been investigated for anticancer applications. El-Masry et al. (2022) synthesized a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, demonstrating significant cytotoxicity against cancer cell lines, highlighting the therapeutic potential of such structures (El-Masry et al., 2022).

Antimicrobial Activities

The structural motifs present in the compound have also been linked to antimicrobial properties. Sah et al. (2014) developed formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showing moderate antimicrobial activity (Sah, Bidawat, Seth, & Gharu, 2014). This suggests that compounds with similar structural elements could be explored for their potential in combating microbial infections.

Surface and Material Science

Compounds with 1,3,4-thiadiazole and piperidine units have been explored for applications beyond pharmacology, including surface science and materials. Abdelmajeid et al. (2017) synthesized novel thiadiazolyl piperidine and related structures for evaluating their microbiological activities, also highlighting their potential as nonionic surfactants (Abdelmajeid, Amine, & Hassan, 2017). Such findings open the door for these compounds to be used in diverse fields such as industrial chemistry and materials science.

Molecular Dynamics and Corrosion Inhibition

The thiadiazole ring, a component of the target compound, has been studied for its corrosion inhibition properties. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiadiazole derivatives, demonstrating their effectiveness in preventing corrosion of iron, which suggests potential applications in protecting metal surfaces and structures (Kaya et al., 2016).

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2S/c1-12-20-21-16(25-12)13-8-10-22(11-9-13)17(23)18(2,3)24-15-6-4-14(19)5-7-15/h4-7,13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVYQZWTLYTWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-2-methyl-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]propan-1-one

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